(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Scientific Research Applications
Anti-mycobacterial Chemotypes
The compound's scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A study reported the synthesis and evaluation of diverse benzo[d]thiazole-2-carboxamides, including derivatives related to (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showing promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds exhibited minimal cytotoxicity and decent therapeutic indices, making them notable in tuberculosis research (Pancholia et al., 2016).
Antibacterial Screening
New series of thiazolyl pyrazole and benzoxazole derivatives have been synthesized, which are structurally related to the queried compound. These derivatives have been characterized and screened for their antibacterial activities. Such studies contribute to the ongoing search for novel antibacterial agents (Landage et al., 2019).
Synthesis and Antimicrobial Activity
Further research on similar piperazine derivatives highlights their potential in antimicrobial applications. New pyridine derivatives synthesized using amino-substituted benzothiazoles and chloropyridine showed modest antimicrobial activity against various bacterial and fungal strains (Patel et al., 2011).
Structural Studies and DFT Calculations
Structural studies and density functional theory (DFT) calculations on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the reactive sites for electrophilic and nucleophilic interactions. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Kumara et al., 2017).
Radioligand Development for PET Imaging
The development of carbon-11-labeled arylpiperazinylthioalkyl derivatives, structurally similar to the queried compound, for positron emission tomography (PET) imaging, showcases the potential of these compounds in medical imaging and neuroscience research (Gao et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It’s likely that this compound interacts with its targets in a manner similar to other thiazole derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially impact the bioavailability of (4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-8-6-14(7-9-15)19(24)22-10-12-23(13-11-22)20-21-18-16(28-20)4-3-5-17(18)29(2,25)26/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLZYYLWYBNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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